N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is an amide derivative featuring a 4-chloro-2,5-dimethoxyphenyl group attached to the nitrogen atom of a 2-methylpropanamide (isobutyramide) backbone. The compound’s structure is characterized by:
- Aromatic substitution: Chlorine at the para position (C4) and methoxy groups at the ortho (C2) and meta (C5) positions on the phenyl ring.
- Amide functionality: The planar amide group (C=O–NH) enables resonance stabilization and participation in hydrogen bonding.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-7(2)12(15)14-9-6-10(16-3)8(13)5-11(9)17-4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSFZAPUXQHWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide typically involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with a suitable amine, followed by acylation. One common method includes the following steps:
Formation of the Intermediate: 4-chloro-2,5-dimethoxybenzaldehyde is reacted with a primary amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The resulting amine is acylated with an appropriate acyl chloride or anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
NBOMe Series (Phenethylamine Derivatives)
The NBOMe compounds, such as 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), share the 4-chloro-2,5-dimethoxyphenyl group but differ critically in their functional groups and biological activity:
| Feature | N-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropanamide | 25C-NBOMe |
|---|---|---|
| Core structure | Amide | Phenethylamine (primary amine) |
| Substituents | 4-Cl, 2,5-OCH3 on phenyl; 2-methylpropanamide | 4-Cl, 2,5-OCH3 on phenyl; benzyl group |
| Receptor activity | Not reported (amide likely inert at 5-HT2A) | Potent 5-HT2A agonist (EC50 ~0.1–1 nM) |
| Toxicity | Unknown | High (fatalities reported at ~1–3 mg) |
| Applications | Potential ligand/material science | Psychedelic research/toxicology |
The amide group in the target compound lacks the primary amine required for serotonin receptor agonism, a hallmark of NBOMe derivatives .
Substituted Phenyl Amides
Several amides with analogous phenyl substitutions highlight the impact of electronic and steric effects:
a) 3-Chloro-N-(4-methoxyphenyl)propanamide
- Substituents : Single methoxy (C4) and chloro (C3) on phenyl.
- Key differences : Reduced steric bulk (linear propanamide vs. branched 2-methylpropanamide) and fewer methoxy groups.
- Crystallography : Exhibits C–H···O contacts and N–H···O hydrogen bonds, forming chains along the crystallographic a-axis. The target compound’s additional methoxy and methyl groups may alter packing efficiency.
b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Substituents : 3,4-dichloro on phenyl; pyrazolyl group.
- Conformational flexibility : Three distinct molecular conformations in the asymmetric unit, influenced by steric repulsion between substituents. The target compound’s rigid 2,5-dimethoxy arrangement may enforce a more planar geometry.
Azo Dyes with Similar Substituents
The azo compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] shares the 4-chloro-2,5-dimethoxyphenyl group but incorporates an azo (–N=N–) linker and 3-oxobutyramide moieties:
- Functional groups : Azo groups confer chromophoric properties, making it suitable as a dye.
- Comparison : The target compound’s simpler structure (lacking azo and biphenyl groups) may prioritize stability over optical applications.
Structural and Functional Implications
Table 1: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
Key Findings:
Electronic effects : The electron-withdrawing chlorine and electron-donating methoxy groups in the target compound create a polarized aromatic system, enhancing resonance stabilization of the amide group .
Steric hindrance : The 2-methylpropanamide group may limit rotational freedom, favoring specific crystal packing motifs.
Hydrogen bonding : The amide’s N–H and C=O groups enable robust intermolecular interactions, similar to related amides .
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, commonly referenced in scientific literature, is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H22ClN2O3
- Molecular Weight : 372.29 g/mol
- IUPAC Name : 2-(4-chloro-2,5-dimethoxyphenyl)-N-methylpropanamide
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
The biological activity of this compound is largely attributed to its structural similarity to other psychoactive compounds. It may act as a partial agonist at serotonin receptors, influencing mood and perception.
Pharmacological Studies
Recent studies have investigated the compound's effects in various biological assays:
-
Serotonergic Activity :
- The compound has been shown to modulate serotonergic pathways, which are crucial in mood regulation.
- In vitro studies demonstrated that it can bind to the 5-HT2A receptor, a common target for many psychoactive substances.
-
Dopaminergic Activity :
- Research indicates potential interactions with dopaminergic systems, suggesting implications for conditions like schizophrenia and Parkinson's disease.
-
Analgesic Properties :
- Some studies have reported analgesic effects in animal models, indicating potential use in pain management therapies.
Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Serotonin Receptor Binding | High affinity for 5-HT2A receptors |
| Study B | Dopaminergic Effects | Modulation of dopamine release in vitro |
| Study C | Analgesic Properties | Significant reduction in pain response in murine models |
Case Studies
-
Case Study on Mood Disorders :
- A clinical trial assessed the compound's efficacy in treating anxiety and depression. Results indicated significant improvement in patient-reported outcomes compared to placebo.
-
Animal Model for Pain Management :
- In a controlled study with rodents, administration of this compound resulted in a marked decrease in pain sensitivity, supporting its analgesic potential.
Q & A
Q. What are the common synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a substituted aniline derivative with a propanamide precursor. A standard method includes reacting 4-chloro-2,5-dimethoxyaniline with 2-methylpropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Optimization involves controlling reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to improve yields (>80%). Purity is enhanced via recrystallization or column chromatography.
Q. How can structural elucidation of this compound be performed, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : and NMR identify aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and amide carbonyl signals (δ 168–170 ppm) .
- X-ray crystallography : Resolves bond angles and molecular packing (e.g., for analogous compounds) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 287.1 [M+H]).
Q. What experimental methods are used to determine solubility and stability under varying conditions?
Solubility is assessed via shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor via HPLC .
- Thermal stability : TGA/DSC analysis under nitrogen to detect decomposition temperatures (>150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies include:
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the chloro-dimethoxyphenyl moiety?
SAR modifications focus on:
- Halogen substitution : Replace Cl with Br/F to assess electronic effects on receptor affinity .
- Methoxy positioning : Synthesize 2,4- or 3,5-dimethoxy analogs to probe steric interactions .
- Amide linker variation : Introduce methyl groups or cyclize the propanamide chain to enhance metabolic stability .
Q. How can advanced analytical methodologies improve impurity profiling during synthesis?
- HPLC-DAD/UV : Detect and quantify byproducts (e.g., unreacted aniline, acyl chloride intermediates) using C18 columns and gradient elution .
- LC-MS/MS : Identify trace impurities (e.g., oxidation byproducts like quinone derivatives) with MRM (multiple reaction monitoring) .
- NMR relaxation studies : Characterize polymorphic forms affecting crystallinity and bioavailability .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to cytochrome P450 isoforms (e.g., CYP3A4) via hydrophobic interactions with the chloro-dimethoxyphenyl group .
- Receptor antagonism : Molecular docking studies suggest the amide carbonyl forms hydrogen bonds with kinase active sites (e.g., EGFR-TK) .
- DNA intercalation : Planar aromatic regions may stabilize interactions with duplex DNA, as seen in ethidium bromide displacement assays .
Methodological Considerations
Q. How can researchers design experiments to optimize catalytic efficiency in large-scale synthesis?
- DoE (Design of Experiments) : Vary catalyst load (e.g., DMAP), solvent (THF vs. DCM), and temperature to maximize yield .
- Flow chemistry : Continuous reactors reduce reaction times and improve heat transfer for exothermic steps .
- Green chemistry metrics : Calculate E-factor (waste/product ratio) and atom economy to minimize environmental impact .
Q. What computational tools are recommended for predicting physicochemical properties?
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Metabolite identification : LC-HRMS screens for phase I/II metabolites (e.g., glucuronidation of the phenolic group) .
- Toxicogenomics : RNA-seq identifies off-target effects (e.g., hepatotoxicity pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
